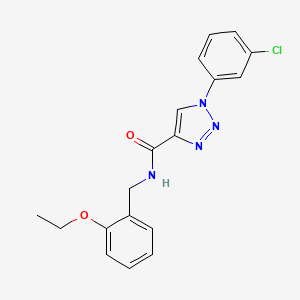

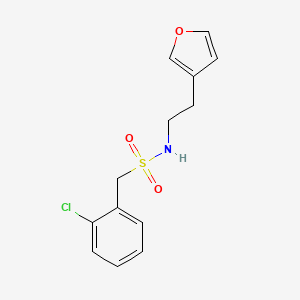

![molecular formula C14H15N3O2S B2823227 1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea CAS No. 82755-19-9](/img/structure/B2823227.png)

1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions, and are commonly used in applications ranging from organic synthesis to photography .

Synthesis Analysis

Thioureas can be synthesized by the reaction of amines with carbon disulfide in aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis

The molecular structure of thioureas is characterized by the presence of a thiocarbonyl group (C=S), and they can exist in tautomeric forms . The exact structure would depend on the specific substituents attached to the thiourea core.Chemical Reactions Analysis

Thioureas are involved in various chemical reactions. They can act as nucleophiles, and the sulfur atom can form bonds with electrophiles . They can also participate in condensation reactions with carbonyl compounds .Physical And Chemical Properties Analysis

Thioureas are typically solid at room temperature, and they exhibit strong hydrogen bonding, which can affect their physical and chemical properties . The exact properties would depend on the specific substituents attached to the thiourea core.Scientific Research Applications

Structural and Vibrational Characterization

- A study on thiourea derivatives, including a similar compound, focused on their synthesis and characterization through vibrational spectroscopy (IR and Raman), multinuclear NMR, and elemental analysis. The study revealed insights into the conformational features and electronic structures of these compounds, highlighting their potential in various applications due to their molecular stability and non-linear optical behavior (Lestard et al., 2015).

Molecular Structure and Reactivity

- Research on furoyl thioureas indicated their conformational flexibility influenced by the degree of substitution at the nitrogen atom. The study provided insights into the structural features and intermolecular interactions of these compounds, which are crucial for understanding their reactivity and potential applications (Cairo et al., 2017).

Applications in Sensors and Heavy Metal Detection

- A density functional study on thiourea derivatives, including 1-furoyl-3-phenylthiourea, demonstrated their potential as sensors for heavy metal polluting cations. The study emphasized the importance of the electronic structure and molecular orbitals in determining the selectivity and reactivity of these compounds towards various cations (Pérez-Marín et al., 2000).

Chiral Solvating Agents

- Thiourea derivatives have been explored as chiral solvating agents (CSAs) for the enantiodiscrimination of amino acid derivatives using NMR spectroscopy. Their ability to differentiate between enantiomeric substrates highlights their potential in analytical and pharmaceutical applications (Recchimurzo et al., 2020).

Coordination Chemistry and Biological Aspects

- The coordination chemistry and biological applications of 1-(acyl/aroyl)-3-(substituted) thioureas have been reviewed, showcasing their broad spectrum of promising pharmacological properties, their role as ligands for complexation with transition metals, and their applications in various fields including ion sensors and molecular electronics (Saeed et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[[4-(dimethylamino)phenyl]carbamothioyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-17(2)11-7-5-10(6-8-11)15-14(20)16-13(18)12-4-3-9-19-12/h3-9H,1-2H3,(H2,15,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCZUEJEWFHJJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2823144.png)

![(5R,7S)-N-(1-Cyanocyclopropyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2823147.png)

![4-Propyl-1-oxaspiro[2.5]octane](/img/structure/B2823150.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2823154.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2823160.png)

![N-[[4-[(2R,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2823163.png)